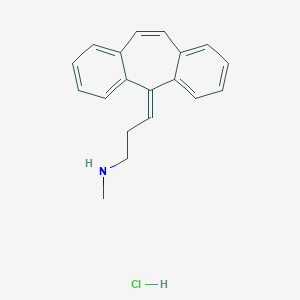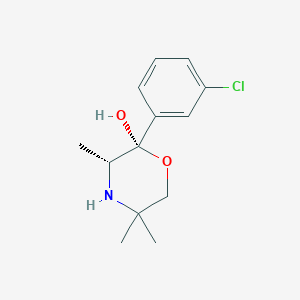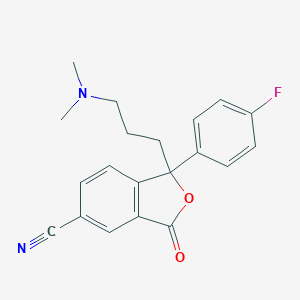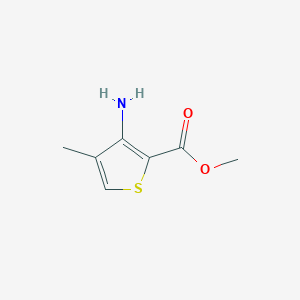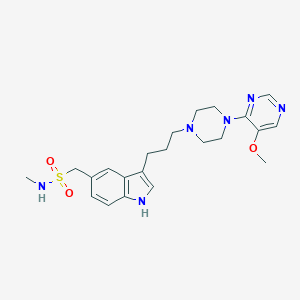
Avitriptan
Vue d'ensemble
Description
Avitriptan est un composé appartenant à la famille des triptans, principalement connu pour son utilisation dans le traitement des migraines. Il agit comme un agoniste des récepteurs de la sérotonine 5-HT1B et 5-HT1D. Malgré son potentiel, this compound n’a jamais été commercialisé .
Applications De Recherche Scientifique
Avitriptan has been studied for its potential off-label applications. It has been identified as a ligand and agonist of the human aryl hydrocarbon receptor, which induces the expression of CYP1A1 in hepatic and intestinal cells. Additionally, its role as a serotonin receptor agonist makes it a valuable compound for research in neuropharmacology and migraine treatment .
Mécanisme D'action
Avitriptan exerce ses effets en agissant comme un agoniste des récepteurs de la sérotonine 5-HT1B et 5-HT1D. Cette action conduit à l’inhibition de l’adénylate cyclase, ce qui entraîne une vasoconstriction des vaisseaux sanguins intracrâniens et une inhibition de la libération de neuropeptides pro-inflammatoires. Ces effets combinés contribuent à soulager les symptômes de la migraine .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Avitriptan has been identified as a low-affinity ligand of the Aryl Hydrocarbon Receptor (AhR) . It interacts with this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA .
Cellular Effects
The interaction between this compound and AhR leads to the induction of CYP1A1 mRNA in certain cell types . This induction is AhR-dependent, suggesting that this compound influences cell function through its interaction with this receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with AhR. It acts as a ligand and agonist of this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA . This leads to the induction of CYP1A1 mRNA, influencing gene expression .
Temporal Effects in Laboratory Settings
In a study conducted to assess the bioavailability of this compound, it was found that the bioavailability of this compound was reduced when administered in the fed condition . The study also noted that the qualitative appearance of plasma concentration-time profiles for this compound could be related to the manner in which the drug emptied from the stomach .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found in the search results, the aforementioned study did involve the administration of a 150-mg this compound capsule to human subjects
Metabolic Pathways
This compound’s interaction with AhR leads to the induction of CYP1A1, an enzyme involved in the metabolism of xenobiotics . This suggests that this compound may influence metabolic pathways through its interaction with this enzyme .
Transport and Distribution
The study on this compound’s bioavailability found that upon emptying from the stomach, this compound was rapidly absorbed from the upper small intestine . This suggests that this compound’s transport and distribution within the body may be influenced by gastrointestinal transit .
Subcellular Localization
This compound’s interaction with AhR triggers the nuclear translocation of this receptor . This suggests that this compound may influence the subcellular localization of AhR, potentially affecting its activity or function .
Méthodes De Préparation
La synthèse de l’Avitriptan implique plusieurs étapes, commençant par la préparation du noyau indole, qui est une caractéristique commune à de nombreux dérivés de triptan. La voie de synthèse implique généralement la synthèse de l’indole de Fischer en utilisant une catalyse acide. Le processus comprend la protection du groupe méthylaminosulfonyle et un contrôle minutieux des conditions réactionnelles pour minimiser les impuretés . Les méthodes de production industrielle suivraient probablement des voies de synthèse similaires, mais à plus grande échelle, avec des étapes supplémentaires de purification et de contrôle de la qualité.
Analyse Des Réactions Chimiques
Avitriptan subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs courants comme l’hydrure de lithium et d’aluminium peuvent être utilisés.
Applications de la recherche scientifique
This compound a été étudié pour ses applications potentielles hors AMM. Il a été identifié comme un ligand et un agoniste du récepteur humain des hydrocarbures aromatiques, qui induit l’expression de CYP1A1 dans les cellules hépatiques et intestinales. De plus, son rôle d’agoniste du récepteur de la sérotonine en fait un composé précieux pour la recherche en neuropharmacologie et le traitement des migraines .
Comparaison Avec Des Composés Similaires
Avitriptan est similaire aux autres triptans tels que le sumatriptan, le rizatriptan et le donitriptan. il possède des propriétés uniques, comme sa capacité à agir comme un ligand pour le récepteur des hydrocarbures aromatiques, ce qui n’est pas couramment observé dans les autres triptans . Cette caractéristique unique peut offrir des applications thérapeutiques supplémentaires au-delà du traitement des migraines.
Composés similaires
- Sumatriptan
- Rizatriptan
- Donitriptan
- Naratriptan
- Eletriptan
Propriétés
IUPAC Name |
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVGHXUPBWIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164718 | |
| Record name | Avitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151140-96-4 | |
| Record name | Avitriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151140-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avitriptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVITRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


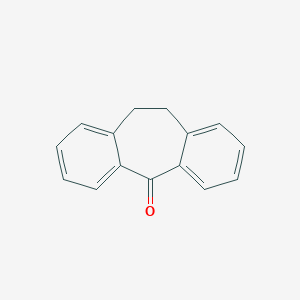

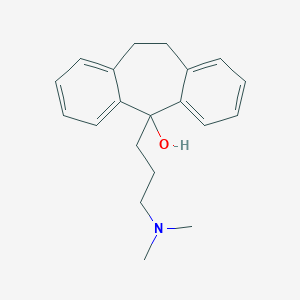

![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)

